n-Ethyl-2-phenoxyethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-phenoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPASECFKWQSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589315 | |
| Record name | N-Ethyl-2-phenoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91251-54-6 | |
| Record name | N-Ethyl-2-phenoxyethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Ethyl 2 Phenoxyethanamine and Structural Analogs
Direct Synthetic Pathways and Optimizations
Direct synthetic pathways to n-ethyl-2-phenoxyethanamine typically involve the formation of the ethyl-amino bond on a pre-existing 2-phenoxyethylamine (B128699) backbone or the construction of the phenoxy ether linkage followed by amination. These routes are often characterized by their straightforward nature, though they may require careful optimization to achieve high yields and selectivity.
N-Alkylation Strategies of Phenoxyethylamines
N-alkylation of the primary amine 2-phenoxyethanamine is a direct and common approach to introduce the ethyl group. google.com However, this method is often complicated by the potential for over-alkylation, leading to the formation of diethylated and triethylated byproducts. researchgate.netwikipedia.org The increased nucleophilicity of the secondary amine product compared to the primary amine starting material makes selective mono-alkylation challenging. mdma.ch
Reductive amination is a highly effective method for the controlled N-alkylation of primary amines. rsc.org This two-step, one-pot process involves the initial reaction of 2-phenoxyethanamine with acetaldehyde (B116499) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. researchgate.net This method avoids the issue of over-alkylation often encountered in direct alkylation with alkyl halides.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is compatible with a wide range of functional groups. commonorganicchemistry.comnih.gov It is often used in aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). nih.govcommonorganicchemistry.com Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, typically in protic solvents like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com When using NaBH₄, it is common to allow for the complete formation of the imine before the addition of the reducing agent to prevent the reduction of the starting aldehyde. commonorganicchemistry.com
A representative laboratory-scale protocol for the reductive amination of 2-phenoxyethanamine is detailed in the table below.
Table 1: Reductive Amination of 2-Phenoxyethanamine with Acetaldehyde
| Parameter | Value | Reference |
| Starting Material | 2-Phenoxyethanamine | tcichemicals.com |
| Reagent | Acetaldehyde (1.2 equiv.) | tcichemicals.com |
| Reducing Agent | Sodium triacetoxyborohydride (1.5 equiv.) | commonorganicchemistry.comtcichemicals.com |
| Solvent | Dichloromethane (DCM) | commonorganicchemistry.com |
| Temperature | Room Temperature | commonorganicchemistry.com |
| Reaction Time | 4-12 hours | commonorganicchemistry.com |
| Work-up | Aqueous sodium bicarbonate wash, extraction with DCM | commonorganicchemistry.com |
| Purification | Silica (B1680970) gel column chromatography | commonorganicchemistry.com |
| Typical Yield | 75-85% | tcichemicals.com |
Direct N-alkylation of 2-phenoxyethanamine with an ethyl halide, such as ethyl bromide or ethyl iodide, is a classical approach to forming the C-N bond. wikipedia.org The primary challenge of this method is controlling the reaction to favor mono-alkylation and prevent the formation of the tertiary amine and quaternary ammonium (B1175870) salt byproducts. researchgate.netmdma.ch
Strategies to enhance the selectivity for mono-alkylation include using a large excess of the primary amine, though this can be economically inefficient. More advanced techniques involve the use of specific bases and phase-transfer catalysts. The use of a milder base like potassium carbonate (K₂CO₃) in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a biphasic solvent system can improve the yield and selectivity of the mono-ethylated product. nih.gov The phase-transfer catalyst facilitates the transfer of the deprotonated amine from the aqueous phase to the organic phase where the reaction with the ethyl halide occurs.
A typical procedure for the halide-mediated alkylation is presented below.
Table 2: Halide-Mediated N-Alkylation of 2-Phenoxyethanamine
| Parameter | Value | Reference |
| Starting Material | 2-Phenoxyethanamine | google.com |
| Alkylating Agent | Ethyl bromide (1.1 equiv.) | google.com |
| Base | Potassium carbonate (2.0 equiv.) | google.com |
| Catalyst | Tetrabutylammonium bromide (0.1 equiv.) | nih.gov |
| Solvent System | Toluene/Water (1:1) | google.com |
| Temperature | 80-90 °C | google.com |
| Reaction Time | 12-24 hours | google.com |
| Work-up | Separation of layers, extraction of aqueous phase | google.com |
| Purification | Distillation or column chromatography | google.com |
| Reported Yield | 50-65% (mono-alkylated product) | google.com |
Reductive Amination Protocols
Etherification-Amidation Cascade Syntheses
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an elegant and efficient approach to complex molecules. researchgate.net The development of an etherification-amidation cascade for the synthesis of this compound would be a highly atom-economical strategy.
A multi-step approach that can be streamlined involves the use of acetal-protected precursors. This route begins with the synthesis of 2-phenoxyacetaldehyde, which is often handled as its more stable acetal (B89532) derivative, such as 2-phenoxyacetaldehyde diethyl acetal. google.com This intermediate can be synthesized via the reaction of a phenoxide with a haloacetaldehyde acetal.
The acetal-protected aldehyde is then subjected to a reductive amination with ethylamine (B1201723). The acetal group is generally stable to the reducing conditions used for the imine reduction, such as catalytic hydrogenation or reduction with sodium borohydride. google.com A final acidic work-up step is required to hydrolyze the acetal and reveal the aldehyde, which would have already been reduced to the amine in the same pot. A more direct approach is the reaction of the acetal with the amine, followed by reduction of the formed iminium ion after in-situ hydrolysis.
The following table outlines the key steps in this synthetic sequence.
Table 3: Synthesis via Acetal-Protected Precursor
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
| 1 | Etherification | Sodium phenoxide, 2-bromoacetaldehyde diethyl acetal, DMF, 80°C | 80-90% | google.com |
| 2 | Reductive Amination | 2-Phenoxyacetaldehyde diethyl acetal, Ethylamine, Platinum oxide, H₂, Ethanol | 70-80% | google.com |
| 3 | Deprotection (in situ) | Acidic work-up (e.g., HCl in ethanol) | - | google.com |
Oxazolidinones are versatile heterocyclic compounds that can serve as precursors to amino alcohols and their derivatives. dss.go.th A synthetic strategy for this compound can be envisioned through the ring-opening of a suitably substituted oxazolidinone.
In this approach, a precursor such as 3-phenyl-1,3-oxazolidin-2-one could be synthesized from 2-phenoxyethanol. The subsequent step would involve the nucleophilic ring-opening of the oxazolidinone ring with an ethyl nucleophile, such as a Grignard reagent like ethylmagnesium bromide (EtMgBr). orgsyn.orgchemicalbook.com This reaction would cleave the amide bond of the oxazolidinone, and after an aqueous work-up, would yield the target this compound. This method offers the potential for stereocontrol if a chiral oxazolidinone precursor is used. However, the reactivity of Grignard reagents can lead to side reactions, and careful control of the reaction conditions is necessary.
A proposed synthetic scheme is outlined below.
Table 4: Proposed Oxazolidinone Ring-Opening Synthesis
| Step | Reaction | Reagents and Conditions | Plausible Yield | Reference |
| 1 | Oxazolidinone Formation | 2-Phenoxyethanol, Phosgene equivalent (e.g., triphosgene), Base (e.g., triethylamine), Toluene, 0°C to reflux | 70-85% | dss.go.th |
| 2 | Ring-Opening | 3-Phenyl-1,3-oxazolidin-2-one, Ethylmagnesium bromide (EtMgBr) in THF, -78°C to room temperature | 40-60% | dss.go.thorgsyn.orgchemicalbook.com |
| 3 | Work-up | Aqueous ammonium chloride solution | - | orgsyn.orgchemicalbook.com |
Acetal-Protected Precursor Routes
Precursor-Based and Intermediate-Driven Syntheses
These established methods rely on the modification of specific precursors and the transformation of key intermediates to construct the target molecule.
A primary and direct route to this compound involves the N-ethylation of 2-phenoxyethylamine. bldpharm.comnih.gov This transformation can be achieved through several chemical strategies.
One common method is reductive amination . This involves reacting 2-phenoxyethylamine with acetaldehyde in the presence of a reducing agent. The initial reaction forms an intermediate imine, which is then reduced to the final secondary amine product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with a metal catalyst like Palladium on carbon). libretexts.org A study on reductive amination of various amines and carbonyls highlights the general applicability of this method. uasz.sn
Another approach is the direct alkylation with an ethyl halide , such as ethyl bromide or ethyl iodide. In this SN2 reaction, the nucleophilic amine attacks the electrophilic ethyl halide. This method can sometimes be complicated by over-alkylation, leading to the formation of a tertiary amine and a quaternary ammonium salt. mdma.ch Careful control of reaction conditions, such as molar ratios and temperature, is necessary to favor mono-alkylation.
A research article details the synthesis of related carvedilol (B1668590) derivatives, where a similar epoxide ring-opening reaction with 2-(2-methoxyphenoxy)ethanamine is performed, showcasing the utility of phenoxyethylamine precursors in building more complex molecules. cardiff.ac.uk
Table 1: Comparison of N-Ethylation Methods for 2-Phenoxyethylamine
| Method | Reagents | Key Features | Potential Issues |
| Reductive Amination | Acetaldehyde, Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) | High selectivity for mono-alkylation. | Requires a two-step process (imine formation and reduction). |
| Direct Alkylation | Ethyl Halide (e.g., C₂H₅Br), Base | A direct, one-step reaction. | Risk of over-alkylation; formation of byproducts. |
The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the over-alkylation issues associated with direct alkylation of ammonia (B1221849). wikipedia.orgmasterorganicchemistry.com This method can be adapted to produce the precursor, 2-phenoxyethylamine, which can then be ethylated as described previously.
The synthesis begins with the N-alkylation of potassium phthalimide (B116566) with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide). wikipedia.orgorgsyn.org The phthalimide anion acts as an ammonia surrogate, attacking the alkyl halide in an SN2 reaction to form N-(2-phenoxyethyl)phthalimide. masterorganicchemistry.com The final step is the liberation of the primary amine from the phthalimide intermediate. This is typically achieved by hydrazinolysis (using hydrazine (B178648) hydrate), which cleaves the phthalimide group to yield 2-phenoxyethylamine and a phthalhydrazide (B32825) precipitate. wikipedia.org
Patents describe similar Gabriel syntheses for related alkoxy phenoxy ethylamines, confirming the industrial relevance of this pathway. For instance, the preparation of 2-(2-ethoxy phenoxy) ethylamine involves reacting 1-chloro-2-(2-ethoxy phenoxy) ethane (B1197151) with potassium phthalimide, followed by hydrolysis. google.com
Table 2: Key Steps in Gabriel Synthesis for 2-Phenoxyethylamine
| Step | Reaction | Reagents | Product | Typical Yield |
| 1 | N-Alkylation | Potassium Phthalimide, 2-Phenoxyethyl Halide | N-(2-phenoxyethyl)phthalimide | 80-85% |
| 2 | Deprotection | Hydrazine Hydrate | 2-Phenoxyethylamine | 90-95% |
An alternative synthetic route involves the use of acetamide (B32628) intermediates. This method typically starts by forming an N-acetyl derivative, which is then reduced to the corresponding ethylamine. For the synthesis of this compound, one would first prepare N-(2-phenoxyethyl)acetamide. This can be achieved by reacting 2-phenoxyethylamine with acetic anhydride (B1165640) or acetyl chloride.
The crucial step is the reduction of the resulting amide. cengage.com.au Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required to reduce the amide carbonyl group to a methylene (B1212753) group (–CH₂–), thus converting the N-acetyl group into an N-ethyl group. libretexts.orgcengage.com.au This process effectively transforms N-(2-phenoxyethyl)acetamide into this compound. While effective, the use of powerful and moisture-sensitive hydrides like LiAlH₄ requires anhydrous conditions and careful handling. A patent describes the preparation of an N-(2-phenoxyethyl)propionamide intermediate from 2-phenoxyaniline (B124666) and 2-ethyl-2-oxazoline, showcasing a related amide formation strategy. google.com
Implementation of Gabriel Synthesis for Primary Amine Formation
Emerging and Sustainable Synthetic Approaches
Recent research has focused on developing more efficient, economical, and environmentally friendly methods for amine synthesis. These include one-pot reactions and advanced catalytic systems.
A novel one-pot method for synthesizing N-alkyl arylamines from nitroaromatic compounds and alcohols has been proposed. sciengine.com This process combines hydrogen production from alcohol reforming, reduction of the nitro group to an amine, and subsequent N-alkylation of the amine with the alcohol, all using the same catalyst in a single reactor. sciengine.com Applying this concept, one could envision a reaction starting from 2-phenoxynitroethane and ethanol to produce this compound directly. While many documented one-pot reactions focus on different substrates, the principles are adaptable. mdpi.comorientjchem.org
The development of advanced catalytic systems is at the forefront of sustainable chemistry. For N-alkylation of amines, the "borrowing hydrogen" or "hydrogen autotransfer" methodology is particularly noteworthy. nih.govacs.org This process allows alcohols to be used as alkylating agents, with water being the only byproduct, making it a green alternative to using alkyl halides. mdma.chmagtech.com.cnsioc-journal.cn
In this mechanism, a transition metal catalyst (based on elements like ruthenium, iridium, iron, or nickel) temporarily "borrows" hydrogen from the alcohol (e.g., ethanol), oxidizing it to an aldehyde (acetaldehyde). nih.govorganic-chemistry.orgrsc.orgresearchgate.net The aldehyde then reacts with the amine (e.g., 2-phenoxyethylamine) to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amine. rsc.orgresearchgate.net
Numerous studies have demonstrated the effectiveness of this strategy with various catalysts:
Ruthenium(II) catalysts bearing redox-active pincer ligands have shown high efficiency for N-alkylation of amines with a range of alcohols. organic-chemistry.org
Iridium(I) complexes with N-heterocyclic carbene (NHC) ligands are also highly active for the N-alkylation of amines with alcohols. rsc.org
Iron-catalyzed systems are gaining attention as a more earth-abundant and economical alternative to noble metals like ruthenium and iridium for this transformation. tandfonline.com
Heterogeneous catalysts , such as palladium supported on iron oxide, have been developed for the N-alkylation of amines with alcohols, offering the advantage of easy catalyst recovery and reuse. mdma.ch
Table 3: Examples of Catalytic Systems for N-Alkylation via Borrowing Hydrogen
| Catalyst Type | Metal Center | Key Features | Reference |
| Pincer Complex | Ruthenium (Ru) | Air-stable, low catalyst loading, broad substrate scope. | organic-chemistry.org |
| NHC Complex | Iridium (Ir) | High activity, mechanistic studies available. | rsc.org |
| PNP Pincer Complex | Iron (Fe) | Utilizes earth-abundant, inexpensive metal. | tandfonline.com |
| Supported Catalyst | Palladium (Pd) on Fe₂O₃ | Heterogeneous, reusable, base-free conditions. | mdma.ch |
Mechanistic Elucidation of Reactions Involving N Ethyl 2 Phenoxyethanamine
Fundamental Reaction Mechanism Investigations
Understanding the fundamental steps of a reaction, including the movement of electrons and the breaking and forming of bonds, is crucial for optimizing reaction conditions and predicting product formation.
n-Ethyl-2-phenoxyethanamine and related structures participate in a variety of reactions driven by nucleophilic character. The nitrogen atom, with its lone pair of electrons, and the phenoxy group can both act as nucleophiles or influence nucleophilic reactions.
One key reaction pathway is nucleophilic substitution . For instance, the synthesis of related compounds like 1-Methyl-2-phenoxyethylamine can be achieved through a nucleophilic substitution reaction between 2-phenoxyethyl bromide and methylamine. In this SN2 type reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion. masterorganicchemistry.com Similarly, this compound can be synthesized by reacting 2-phenoxyethyl chloride with ethylamine (B1201723).
Another important pathway is nucleophilic addition , particularly to carbonyl groups. Primary and secondary amines add to aldehydes and ketones to form imines and enamines, respectively. libretexts.org This reaction typically begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form the final product. libretexts.org While direct examples with this compound are not detailed in the provided results, its primary amine functionality makes it a candidate for such reactions.
In the context of more complex syntheses, the aminoethoxy side chain of related molecules can establish hydrogen bonds that are critical for inhibiting biological receptors. nih.gov The synthesis of these molecules often involves nucleophilic aromatic substitution, where an amine displaces a leaving group on an aromatic ring. nih.govresearchgate.net
The core of any chemical reaction involves the breaking of existing chemical bonds and the formation of new ones. In the reactions of this compound, several key bond transformations can be analyzed.
During nucleophilic substitution reactions , such as the SN2 reaction, the process is concerted. This means the formation of the new carbon-nucleophile (C-N) bond occurs simultaneously with the breaking of the carbon-leaving group (C-X) bond. masterorganicchemistry.com This process proceeds through a trigonal bipyramidal transition state. masterorganicchemistry.com
In the formation of imines through nucleophilic addition , the initial step is the formation of a carbon-nitrogen bond as the amine attacks the carbonyl carbon. libretexts.org This is followed by the breaking of the carbon-oxygen pi bond. masterorganicchemistry.com Subsequent proton transfers and the eventual elimination of a water molecule involve the breaking of an oxygen-hydrogen bond and a carbon-oxygen single bond, and the formation of a carbon-nitrogen double bond. libretexts.org
The dehydrogenation of amines, another relevant reaction type, involves the breaking of carbon-hydrogen and nitrogen-hydrogen bonds to form imines or nitriles. rsc.org This process is often catalyzed by metal complexes, such as ruthenium, and can proceed without the need for an external oxidant. rsc.org
Nucleophilic Addition and Substitution Pathways
Stereochemical and Regiochemical Studies
Controlling the three-dimensional arrangement of atoms (stereochemistry) and the position of new bonds (regiochemistry) is a central goal in modern organic synthesis.
Alkylation, the addition of an alkyl group, is a common transformation for amines. Controlling the selectivity of this reaction to achieve mono-alkylation versus di- or poly-alkylation can be challenging.
Several factors influence the selectivity of N-alkylation:
Stoichiometry of Reactants : Using a specific ratio of the amine to the alkylating agent can favor mono-alkylation. For example, in the N-alkylation of ethanolamine (B43304), a 5:1 ratio of ethanolamine to allyl bromide leads to the exclusive formation of the mono-allylated product.
Reaction Conditions : The choice of solvent, base, and catalyst system can significantly impact selectivity. Phase-transfer catalysis (PTC) is a powerful technique for controlling alkylation reactions. For instance, the use of powdered anhydrous potassium hydroxide (B78521) in dimethoxyethane has been shown to be effective for the selective mono-methylation of ketones.
Nature of the Alkylating Agent : The steric and electronic properties of the alkyl halide can influence the outcome of the reaction.
In the context of synthesizing compounds related to this compound, controlling selectivity is crucial to avoid the formation of byproducts from over-alkylation. Low-temperature reaction conditions can help minimize such side reactions.
Table 1: Factors Influencing Selectivity in Alkylation Reactions
| Factor | Influence on Selectivity | Example | Reference |
| Stoichiometry | A higher ratio of amine to alkylating agent favors mono-alkylation. | 5:1 ratio of ethanolamine to allyl bromide yields exclusively N-allyl-ethanolamine. | |
| Catalyst System | Phase-transfer catalysts can enhance selectivity. | Tetrabutyl ammonium (B1175870) bromide (TBAB) is used in the selective mono-alkylation of ethanolamine. | |
| Base | The type of base can direct the reaction towards a specific product. | Powdered anhydrous potassium hydroxide promotes selective mono-methylation. | |
| Temperature | Lower temperatures can minimize side reactions like over-alkylation. | Low-temperature conditions are used to control kinetic outcomes. |
The structure of this compound itself can influence reaction outcomes through intramolecular effects. The proximity of the phenoxy group to the ethylamine chain can lead to neighboring group participation (NGP).
One significant example is the anchimeric assistance provided by the nitrogen atom in related mustard carbonate analogues. researchgate.net The nitrogen's lone pair can participate in the displacement of a leaving group, forming a cyclic intermediate (an aziridinium (B1262131) ion). This intermediate is then opened by a nucleophile. This anchimeric effect can accelerate the reaction rate and influence the regioselectivity of the nucleophilic attack. researchgate.netresearchgate.net This mechanism is a key feature in the use of β-aminocarbonates as alkylating agents for phenols. researchgate.netresearchgate.net
Furthermore, in more complex molecules containing the this compound moiety, intramolecular hydrogen bonding can play a crucial role. For example, the N-H bond in a related quinazoline (B50416) inhibitor was found to form a hydrogen bond with a serine residue in an allosteric binding site. The methylation of this nitrogen disrupted the hydrogen bond, switching the molecule's activity from an inhibitor to an activator. nih.gov This demonstrates how subtle intramolecular interactions can have profound effects on the molecule's function.
Control of Selectivity in Alkylation Reactions
Kinetic and Thermodynamic Parameters of Reaction Steps
The study of kinetics provides information about the rate of a reaction, while thermodynamics describes the energy changes that occur. Both are essential for a complete understanding of a reaction mechanism.
Kinetic parameters , such as the rate constant (k) and activation energy (Ea), quantify how fast a reaction proceeds and its sensitivity to temperature. For SN2 reactions, the rate is dependent on the concentration of both the nucleophile and the substrate. masterorganicchemistry.com The activation energy represents the energy barrier that must be overcome for the reaction to occur. Steric hindrance, for example, can increase the activation energy and slow down the reaction rate. masterorganicchemistry.com
Enthalpy (ΔH) reflects the change in bond energies. Exothermic reactions (negative ΔH) release heat, while endothermic reactions (positive ΔH) absorb heat.
Entropy (ΔS) is a measure of the disorder or randomness of a system. Reactions that produce more molecules or lead to greater freedom of motion typically have a positive ΔS.
Gibbs Free Energy (ΔG) combines enthalpy and entropy (ΔG = ΔH - TΔS) and indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous process.
While specific kinetic and thermodynamic data for reactions of this compound were not found in the search results, general principles can be applied. For instance, the uncatalyzed esterification of carboxylic acids, a reaction involving bond formation and breaking similar to some amine reactions, has been studied to determine these parameters. maxwellsci.com The activation energy and other thermodynamic values can be calculated from experimental data at different temperatures. maxwellsci.commdpi.comsdewes.orgmdpi.comrsc.org
Table 2: Key Kinetic and Thermodynamic Parameters
| Parameter | Symbol | Description | Significance |
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | A lower Ea corresponds to a faster reaction rate. |
| Enthalpy Change | ΔH | The net change in heat content of the system during a reaction. | Determines if a reaction is exothermic or endothermic. |
| Entropy Change | ΔS | The change in the degree of disorder or randomness in the system. | Influences the spontaneity of a reaction, especially at different temperatures. |
| Gibbs Free Energy Change | ΔG | The energy available to do useful work; determines reaction spontaneity. | A negative ΔG indicates a spontaneous reaction under given conditions. |
Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the n-Ethyl-2-phenoxyethanamine molecule.
Proton NMR (¹H NMR) provides data on the number of different types of protons, their electronic environments, and which protons are coupled to one another through covalent bonds. For this compound, the ¹H NMR spectrum displays distinct signals for the aromatic protons of the phenoxy group, the protons of the ethyl bridge, and the protons of the N-ethyl group.
The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), which cause nearby protons to appear at a lower field (higher ppm value). The splitting pattern, or multiplicity, of each signal is a result of spin-spin coupling with neighboring protons and is described by the n+1 rule.
Table 4.1: Predicted ¹H NMR Data for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|---|
| Ha | -O-H 2-CH2- | ~4.05 | Triplet (t) | 2H | ~5.0 |
| Hb | -O-CH2-CH 2- | ~3.00 | Triplet (t) | 2H | ~5.0 |
| Hc | -NH-CH 2-CH3 | ~2.75 | Quartet (q) | 2H | ~7.2 |
| Hd | -NH-CH2-CH 3 | ~1.15 | Triplet (t) | 3H | ~7.2 |
| He | -NH - | Variable (broad) | Singlet (s) | 1H | N/A |
| Hf | Phenyl (ortho) | ~6.95 | Doublet (d) or Triplet (t) | 2H | ~7.5 - 8.0 |
| Hg | Phenyl (para) | ~7.00 | Triplet (t) | 1H | ~7.3 |
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, allowing for a complete count of the carbon environments. The chemical shifts are highly sensitive to the electronic environment, providing clear differentiation between aromatic, ether-linked, amine-linked, and aliphatic carbons.
Table 4.2: Predicted ¹³C NMR Data for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.
| Label | Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | -O-C H2-CH2- | ~67.5 |
| C2 | -O-CH2-C H2- | ~48.0 |
| C3 | -NH-C H2-CH3 | ~44.5 |
| C4 | -NH-CH2-C H3 | ~15.0 |
| C5 | Phenyl (ipso, C-O) | ~158.5 |
| C6 | Phenyl (ortho) | ~114.8 |
| C7 | Phenyl (para) | ~121.2 |
While 1D NMR spectra provide foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks connecting Ha with Hb, and Hc with Hd, confirming the two distinct ethyl fragments within the structure. A correlation between the NH proton and adjacent methylene (B1212753) protons (Hb and Hc) may also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. emerypharma.comcreative-biostructure.com It is invaluable for definitively assigning each proton to its corresponding carbon in the framework. For example, the proton signal at ~4.05 ppm (Ha) would show a cross-peak to the carbon signal at ~67.5 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds), which is essential for connecting different parts of the molecule. creative-biostructure.com Key correlations would include a cross-peak from the Ha protons to the ipso-carbon of the phenyl ring (C5), and from the Hc protons to the C2 carbon, unambiguously linking the N-ethyl group to the phenoxyethane moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide insights into the molecule's preferred conformation.
Carbon-13 (13C) NMR for Carbon Framework Elucidation
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₀H₁₅NO), HRMS is the definitive method for confirming its molecular formula.
Table 4.3: HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| Molecular Ion [M]⁺• | C₁₀H₁₅NO | 165.11536 |
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is ideal for analyzing complex mixtures and for confirming the identity of a compound by providing both its retention time (from the GC) and its mass spectrum (from the MS).
When a sample of this compound is analyzed by GC-MS, it first travels through the GC column, where it is separated from any impurities. Upon entering the mass spectrometer, it is typically ionized by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint."
The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.
Table 4.4: Expected Major Fragments in the EI-Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 165 | [C₆H₅OCH₂CH₂NHCH₂CH₃]⁺• | Molecular Ion (M⁺•) |
| 150 | [C₆H₅OCH₂CH₂NHCH₂]⁺ | Alpha-cleavage: Loss of a methyl radical (•CH₃) |
| 94 | [C₆H₅OH]⁺• | Rearrangement and cleavage, formation of phenol (B47542) ion |
| 77 | [C₆H₅]⁺ | Fragmentation of the phenoxy group, loss of oxygen |
The base peak in the spectrum is often the most stable fragment; for many secondary amines, this results from alpha-cleavage leading to the most stable iminium cation. docbrown.info In this case, the fragment at m/z 58 is a likely candidate for the base peak.
High-Resolution Mass Spectrometry (HRMS)
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups within a molecule. These methods measure the vibrations of chemical bonds—stretching, bending, and rocking—which occur at characteristic frequencies.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule. The resulting spectrum provides a distinct pattern of absorption bands corresponding to the vibrational modes of its functional groups. For this compound, the key functional groups are the secondary amine (N-H), the aromatic ring (C=C-H), the ether linkage (C-O-C), and the aliphatic ethyl and ethylene (B1197577) chains (C-H).
The spectrum of this compound is expected to show characteristic absorptions that confirm its structure. The N-H stretching vibration of the secondary amine typically appears as a single, moderate peak in the 3300-3500 cm⁻¹ region. The aromatic part of the molecule is identified by C-H stretching vibrations above 3000 cm⁻¹ and sharp C=C stretching peaks in the 1450-1600 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C ether bond are expected around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. The presence of the ethyl group introduces additional C-H stretching bands from its CH₃ and CH₂ components in the 2850-2970 cm⁻¹ region, along with various bending vibrations at lower wavenumbers. nih.gov
Table 1: Predicted FT-IR Spectral Data for this compound This table is based on characteristic infrared absorption frequencies for functional groups and comparison with the parent compound, 2-phenoxyethanamine. spectrabase.combldpharm.com
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3350-3300 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2975-2950 | Strong | Asymmetric CH₃ Stretch (Ethyl Group) |
| ~2940-2915 | Strong | Asymmetric CH₂ Stretch |
| ~2885-2865 | Medium | Symmetric CH₃ Stretch (Ethyl Group) |
| ~2860-2840 | Medium | Symmetric CH₂ Stretch |
| ~1600 & ~1495 | Strong, Sharp | Aromatic C=C Ring Stretching |
| ~1470-1440 | Medium | CH₂ and CH₃ Bending (Scissoring) |
| ~1380 | Medium | CH₃ Symmetric Bending (Umbrella Mode) nih.gov |
| ~1245 | Strong | Asymmetric Ar-O-C Stretch (Ether) |
| ~1110 | Medium | C-N Stretch |
| ~1040 | Strong | Symmetric C-O-C Stretch (Ether) |
| ~750 & ~690 | Strong, Sharp | C-H Out-of-Plane Bending (Monosubstituted Benzene) |
FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, making it ideal for analyzing the aromatic ring and the carbon backbone of this compound.
In the FT-Raman spectrum, the aromatic ring breathing modes are expected to produce strong, sharp signals, particularly the ring-breathing vibration near 1000 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups will also be visible, though often weaker than in the IR spectrum. Raman spectroscopy is generally less sensitive to the highly polar N-H and C-O vibrations, resulting in weaker signals for these groups compared to the FT-IR spectrum. nih.govrsc.org
Table 2: Predicted FT-Raman Spectral Data for this compound This table is based on characteristic Raman shifts for functional groups and comparison with the parent compound, 2-phenoxyethanamine. bldpharm.comresearchgate.net
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3060 | Strong | Aromatic C-H Stretch |
| ~2935 | Strong | Aliphatic CH₂, CH₃ Stretch |
| ~1600 | Very Strong | Aromatic C=C Ring Stretching |
| ~1220 | Medium | Aromatic C-H In-Plane Bending |
| ~1030 | Medium | Symmetric C-O-C Stretch |
| ~1000 | Very Strong, Sharp | Aromatic Ring Breathing (Trigonal) |
| ~830 | Medium | Aliphatic C-C Stretch |
| ~620 | Strong | Aromatic Ring Deformation |
Fourier Transform Infrared (FT-IR) Spectroscopy
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis spectroscopy provides information about the conjugated systems and chromophores within a molecule. The primary chromophore in this compound is the phenoxy group (the benzene (B151609) ring attached to an oxygen atom).
The benzene ring exhibits characteristic π → π* electronic transitions. In non-polar solvents, benzene typically shows a strong absorption (E-band) around 204 nm and a weaker, structured absorption (B-band) around 254 nm. In this compound, the oxygen atom acts as an auxochrome, donating lone-pair electrons to the aromatic ring. This donation of electron density (n → π* interaction) typically causes a bathochromic (red) shift in the absorption maxima to longer wavelengths and an increase in intensity. The secondary amine group (N-ethyl) is also an auxochrome and is expected to have a minor, additional red-shifting effect on the absorption bands compared to the primary amine in 2-phenoxyethanamine. The spectrum is therefore predicted to show a strong absorption band around 220 nm and a second, less intense band around 270 nm.
Table 3: Predicted UV-Vis Spectral Data for this compound in a Non-Polar Solvent Predictions are based on the electronic transitions of the phenoxy chromophore and the influence of auxochromic groups.
| Predicted λmax (nm) | Type of Transition | Chromophore |
| ~220 | π → π* (E-band) | Phenyl Ring |
| ~272 | π → π* (B-band) | Phenyl Ring |
Specialized Spectroscopic Methods
For highly detailed structural information, specialized spectroscopic techniques can be employed, although data for complex molecules like this compound are not commonly available without dedicated research studies.
This technique would be capable of distinguishing between different conformers of this compound (e.g., different orientations of the ethyl group relative to the phenoxyethyl backbone) that may exist in the gas phase. Analysis of hyperfine splitting patterns caused by the nuclear quadrupole moment of the ¹⁴N atom would further confirm the electronic environment around the nitrogen atom. However, a rotational spectroscopy study for this compound has not been reported in publicly available literature.
Chromatographic Techniques for Purity and Separation
Chromatography is a cornerstone for the separation and purity analysis of chemical compounds. By exploiting differential partitioning between a mobile phase and a stationary phase, these techniques can separate the target compound from impurities and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound. It offers high resolution and sensitivity, making it ideal for detecting trace-level impurities. A reverse-phase (RP) HPLC method is typically suitable for analyzing phenoxyethanamine derivatives. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. The purity is determined by integrating the peak area of the analyte and any impurities detected, typically with a UV detector set to a wavelength where the phenoxy chromophore absorbs.
A typical HPLC method for a related compound, Ethylamine (B1201723), N,N-dimethyl-2-phenoxy-, involves a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This liquid chromatography method is often scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 4-6 minutes |
| Purity Calculation | Peak Area % |
This table represents a hypothetical HPLC method for this compound, based on established methods for analogous compounds.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of a chemical reaction. libretexts.orglongdom.org In the synthesis of this compound, which could involve the reaction of 2-phenoxyethyl bromide with ethylamine, TLC can be used to track the consumption of the starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase) and developed in a suitable mobile phase, which is a solvent or mixture of solvents. utexas.edu The polarity of the compounds determines their migration distance up the plate; less polar compounds travel further. The spots can be visualized under UV light due to the aromatic phenoxy group. libretexts.org By comparing the reaction mixture spot to spots of the starting materials, one can qualitatively assess the reaction's completion. vividsf.com
| Compound | Hypothetical Rf Value (Ethyl Acetate/Hexane 1:1) | Description |
| 2-Phenoxyethyl bromide (Starting Material) | 0.75 | Less polar, travels further up the plate. |
| This compound (Product) | 0.30 | More polar due to the secondary amine, interacts more strongly with silica. |
| Ethylamine (Starting Material) | Baseline | Highly polar, remains at the origin. |
This table illustrates hypothetical Retention Factor (Rf) values on a silica gel TLC plate, demonstrating how TLC can distinguish between the product and starting materials during synthesis.
High-Performance Liquid Chromatography (HPLC)
Solid-State Characterization Techniques
For this compound that is isolated as a solid, particularly as a salt like the hydrochloride, solid-state characterization is vital. sigmaaldrich.comsigmaaldrich.com These techniques provide information on crystallinity, thermal stability, and polymorphism.
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to identify crystalline phases. carleton.edu When X-rays interact with a crystalline solid, they are diffracted at specific angles determined by the material's crystal lattice structure. carleton.edu The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. For this compound hydrochloride, XRPD can confirm its crystalline nature, identify the specific polymorphic form, and be used as a quality control tool to ensure batch-to-batch consistency. The analysis of phenoxyethylamine derivatives by powder X-ray diffraction is a common method for crystal analysis. google.com
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.8 | 6.9 | 100 |
| 17.1 | 5.2 | 80 |
| 21.5 | 4.1 | 65 |
| 25.7 | 3.5 | 90 |
This table presents a hypothetical XRPD peak list for a crystalline form of this compound hydrochloride, illustrating the unique pattern used for identification.
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to determine key thermal properties, such as melting point, enthalpy of fusion, and glass transitions. tainstruments.comnih.gov For a crystalline compound like this compound hydrochloride, DSC would show a sharp endothermic peak corresponding to its melting point. The temperature and sharpness of the peak are indicative of the sample's purity; impurities typically cause a depression and broadening of the melting peak.
| Parameter | Hypothetical Value | Description |
| Melting Onset | 145.5 °C | The temperature at which melting begins. |
| Peak Melting Temperature (Tm) | 147.0 °C | The temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHfus) | 120 J/g | The energy required to melt the sample. |
This table provides hypothetical DSC data for this compound hydrochloride, which is critical for determining its melting point and assessing purity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of a compound. eltra.com A TGA thermogram of this compound hydrochloride would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. This information is crucial for establishing safe handling and storage temperatures. The analysis can also reveal the presence of residual solvents or water, which would be observed as mass loss at lower temperatures (typically below 120 °C). rsc.org
| Parameter | Hypothetical Value | Description |
| Initial Mass | 5.120 mg | The starting weight of the sample. |
| Onset of Decomposition | ~220 °C | The temperature at which significant mass loss begins. |
| Mass Loss at 300 °C | 45% | The percentage of mass lost up to a specified temperature. |
| Residual Mass at 500 °C | <1% | The amount of material remaining after significant decomposition. |
This table shows hypothetical TGA data, indicating the thermal stability and decomposition pattern for this compound hydrochloride.
Computational Chemistry and Theoretical Modeling of N Ethyl 2 Phenoxyethanamine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a standard computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. csic.es It is particularly effective for optimizing molecular geometries and calculating the final energies of various stationary points on a potential energy surface with good accuracy compared to experimental values. csic.es For a molecule like n-Ethyl-2-phenoxyethanamine, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G* or higher, can provide a detailed description of its ground-state electronic properties. arabjchem.orgmdpi.com
The flexibility of this compound, arising from several rotatable single bonds (C-C, C-N, C-O), results in a complex conformational landscape. Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) of the molecule and determine their relative stabilities. utrgv.edutau.ac.il
The process begins by generating a set of possible conformers, often using molecular mechanics force fields, followed by geometry optimization of these structures using quantum chemical methods like DFT. conflex.net This optimization finds the minimum energy structure for each conformer. tau.ac.il The energy difference between these optimized conformers, such as staggered and eclipsed forms or different orientations of the phenyl and ethyl groups, reveals the most probable structures at a given temperature. tau.ac.il For complex molecules, this process can narrow down dozens of potential structures to a few low-energy conformers that are most likely to exist. utrgv.edu
Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound This table illustrates the type of data obtained from a DFT geometry optimization calculation. The values are hypothetical examples.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| C-O Bond Length (Aromatic-Ether) | The distance between the aromatic carbon and the ether oxygen. | 1.37 Å |
| C-O-C Bond Angle | The angle formed by the phenoxy carbon, ether oxygen, and ethyl carbon. | 118.5° |
| C-C-N-C Dihedral Angle | The torsional angle defining the orientation of the ethyl group relative to the nitrogen. | 178.9° (anti-periplanar) |
| Relative Energy | The energy of a conformer relative to the most stable (global minimum) conformer. | 0.0 kcal/mol (Global Minimum) |
DFT calculations provide fundamental insights into the electronic nature of this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com
Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics. This method examines charge distribution, hybridization, and charge transfer interactions between different parts of the molecule. mdpi.com For this compound, NBO analysis would characterize the electron-donating nature of the lone pairs on the nitrogen and oxygen atoms and the π-system of the phenyl ring. These calculations reveal intramolecular interactions, such as charge delocalization from the oxygen lone pair into the aromatic ring. mdpi.com
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table shows examples of electronic properties that would be determined through DFT and NBO analysis. The values are for illustrative purposes.
| Property | Description | Hypothetical Value |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | 0.9 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating kinetic stability. | 6.7 eV |
| NBO Charge on Nitrogen | Partial atomic charge on the nitrogen atom, indicating its electron density. | -0.45 e |
| Dipole Moment | A measure of the overall polarity of the molecule. | 1.9 D |
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural confirmation. nih.gov Time-dependent DFT (TD-DFT) is used to compute electronic excitation energies, corresponding to UV-Visible absorption spectra. csic.esucm.es
Calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. mdpi.com By analyzing the vibrational modes of the optimized molecular structure, characteristic peaks can be assigned to specific functional groups. For this compound, this would include the N-H stretching of the secondary amine, the asymmetric and symmetric C-O-C stretching of the ether linkage, and various vibrations associated with the phenyl ring. mdpi.com Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C), aiding in the interpretation of experimental NMR spectra. ucm.es
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table presents a hypothetical list of important IR vibrational modes and their predicted wavenumber ranges based on DFT calculations for similar functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3350 |
| Aromatic C-H Stretch | Phenyl Ring | 3050 - 3150 |
| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2980 |
| C=C Aromatic Stretch | Phenyl Ring | 1500 - 1600 |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1230 - 1270 |
Electronic Structure and Bonding Characterization
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide static pictures of minimum-energy conformers, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals fluctuations and conformational changes. researchgate.netnih.gov
For this compound, MD simulations can map the free energy landscape, showing the relative probabilities of different conformations and the energy barriers between them. This approach is crucial for understanding the molecule's flexibility, how it explores its conformational space, and how it might interact with other molecules, such as biological receptors or solvents. researchgate.netbiorxiv.org Combining MD with quantum methods (QM/MM) can provide a highly accurate description of its dynamic structural properties.
Theoretical Mechanistic Investigations
Computational chemistry is instrumental in elucidating reaction mechanisms. escholarship.org By mapping the potential energy surface for a chemical reaction, researchers can identify transition states, intermediates, and reaction pathways. mdpi.comresearchgate.net
For this compound, theoretical investigations could explore its synthesis, for instance, the nucleophilic substitution reaction between a phenoxide and an ethylamine (B1201723) derivative. Calculations would determine the activation energies for different potential pathways, helping to predict reaction feasibility and product outcomes. mdpi.com Such studies can also investigate the molecule's potential reactivity, such as its behavior as a nucleophile or its metabolic pathways. escholarship.orgmdpi.com
Application of Machine Learning in Retrosynthesis and Synthesis Planning
In recent years, machine learning (ML) has become a transformative tool in chemistry, particularly for computer-aided synthesis planning (CASP). arxiv.org ML-driven retrosynthesis tools use models, often based on neural networks, trained on vast databases of known chemical reactions to propose synthetic pathways for a target molecule. chemrxiv.orgengineering.org.cn
For this compound, an ML retrosynthesis tool would break the molecule down into simpler, more readily available precursors. researchgate.netchemrxiv.org The model might suggest a disconnection at the ether bond, proposing phenol (B47542) and N-ethylethanolamine as starting materials, or at the C-N bond, suggesting 2-phenoxyethyl bromide and ethylamine. These tools can evaluate potential routes based on criteria like cost, reaction conditions, and potential yield, accelerating the development of efficient and green synthetic strategies. arxiv.orgresearchgate.net
Derivatization and Functionalization Studies of N Ethyl 2 Phenoxyethanamine
Modification at the Amine Nitrogen
The secondary amine nitrogen in n-Ethyl-2-phenoxyethanamine is a key site for chemical modification due to its nucleophilicity.
The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in alkylation and acylation reactions.
Further Alkylation: As a secondary amine, this compound can be further alkylated by reaction with alkyl halides. fishersci.co.ukresearchgate.net This is a standard nucleophilic substitution reaction where the amine displaces a halide from the alkyl halide. fishersci.co.uk For example, reaction with an alkyl halide like methyl iodide would yield a tertiary amine, N-methyl-N-ethyl-2-phenoxyethanamine. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. fishersci.co.uk However, a significant challenge in amine alkylation is the potential for overalkylation. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. libretexts.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired tertiary amine product. researchgate.net
Acylation Reactions: The amine nitrogen can also be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. savemyexams.comlibretexts.org This reaction, often referred to as N-acylation, forms an N-substituted amide. For instance, the reaction of this compound with acetyl chloride results in the formation of N-ethyl-N-(2-phenoxyethyl)acetamide. doubtnut.com This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org Unlike alkylation, poly-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine, effectively preventing further reaction. savemyexams.com Acylation is a robust method for modifying the amine, often used to install protecting groups or to introduce new functional moieties. beilstein-journals.org
Table 1: Representative Alkylation and Acylation Products of this compound
| Reactant | Reaction Type | Product Name | Product Structure |
|---|---|---|---|
| Methyl Iodide | Alkylation | N-Ethyl-N-methyl-2-phenoxyethanamine | C₆H₅OCH₂CH₂N(CH₃)CH₂CH₃ |
| Acetyl Chloride | Acylation | N-Ethyl-N-(2-phenoxyethyl)acetamide | C₆H₅OCH₂CH₂N(CH₂CH₃)C(O)CH₃ |
| Benzoyl Chloride | Acylation | N-Ethyl-N-(2-phenoxyethyl)benzamide | C₆H₅OCH₂CH₂N(CH₂CH₃)C(O)C₆H₅ |
The basic nature of the secondary amine allows for the formation of stable salts upon reaction with acids. The most common salt is the hydrochloride, formed by reacting the free base with hydrochloric acid. prepchem.com This process is a simple acid-base reaction where the nitrogen atom is protonated.
The formation of the hydrochloride salt of this compound is a standard procedure to improve the compound's handling, stability, and aqueous solubility. The resulting salt is typically a crystalline solid, which is often easier to purify and store than the corresponding oily free base. orgsyn.orgijntse.com The salt can be readily converted back to the free base by treatment with a mild base.
Table 2: Amine Salt of this compound
| Reactant Acid | Salt Name | Chemical Formula | Appearance |
|---|---|---|---|
| Hydrochloric Acid (HCl) | This compound hydrochloride | C₁₀H₁₆ClNO | Solid |
Further Alkylation and Acylation Reactions
Functionalization of the Phenoxy Moiety
The aromatic phenoxy ring provides another site for functionalization, primarily through electrophilic aromatic substitution reactions. The Friedel-Crafts reaction, in its alkylation and acylation forms, is a cornerstone method for attaching substituents to aromatic rings. iitk.ac.inmasterorganicchemistry.commt.com
The ether oxygen attached to the ring is an ortho-, para-directing group. However, the amine functionality in the side chain can interfere with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. libretexts.org The Lewis acid can form a complex with the amine, deactivating the ring towards electrophilic attack. To circumvent this, the amine group is typically protected, for instance, by acylation to form an amide, prior to performing the Friedel-Crafts reaction.
Friedel-Crafts Acylation: After protection of the amine, the phenoxy ring can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. masterorganicchemistry.comresearchgate.net This reaction introduces a ketone functionality onto the aromatic ring. Due to steric hindrance from the ether linkage, the acylation is expected to occur predominantly at the para-position of the phenoxy ring. google.com For example, acylation with acetyl chloride would yield a para-acetyl derivative. This ketone can then serve as a handle for further synthetic transformations.
Table 3: Example of Phenoxy Moiety Functionalization
| Reaction Type | Reactants | Potential Product Name (after deprotection) | Key Features |
|---|---|---|---|
| Friedel-Crafts Acylation | 1. Amine protection (e.g., acetylation) 2. Acetyl chloride, AlCl₃ 3. Deprotection | n-Ethyl-2-(4-acetylphenoxy)ethanamine | Introduces a ketone group at the para-position of the phenoxy ring. |
Conjugation and Linker Chemistry
In the field of drug delivery, linker molecules are crucial for covalently attaching a therapeutic payload to a targeting moiety, such as an antibody or peptide. nih.gov The structure of this compound contains functionalities that make it a potential scaffold for the design of such linkers. rsc.org
The molecule possesses two distinct points for modification: the secondary amine and the phenoxy ring. This allows for the potential attachment of two different molecules, a key characteristic of a heterobifunctional linker. For instance, the amine could be reacted with one molecule, while a functional group introduced onto the phenoxy ring (e.g., via Friedel-Crafts reaction) could be used to attach a second molecule. The ethylphenoxy backbone can act as a spacer, separating the conjugated molecules. medchemexpress.com The design of linkers is a critical aspect of developing therapeutics like antibody-drug conjugates (ADCs), where linker stability and cleavage mechanisms dictate the efficacy and safety of the conjugate. nih.gov While the structural components of this compound are suitable for linker applications, specific examples of its use in published conjugation and linker chemistry are not extensively documented.
Table 4: Hypothetical Conjugation Strategy Using this compound Scaffold
| Modification Site | Reaction | Attached Moiety | Potential Application |
|---|---|---|---|
| Amine Nitrogen | Acylation | Payload (e.g., cytotoxic drug via cleavable ester) | As a heterobifunctional linker in a peptide-drug conjugate (PDC) or antibody-drug conjugate (ADC). |
| Phenoxy Moiety (para-position) | Functionalization (e.g., amination of a previously introduced ketone) | Targeting Ligand (e.g., peptide or antibody) |
Ligand Design and Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. nih.gov Transition metals and f-block elements are particularly known for forming a wide variety of coordination complexes. google.com Ligands containing N- and O-donor atoms are common in coordination chemistry. mdpi.com
This compound possesses two potential donor atoms: the nitrogen of the ethylamine (B1201723) group and the oxygen of the ether linkage. These two atoms are separated by a flexible two-carbon chain, allowing them to potentially coordinate to a single metal center in a bidentate fashion, forming a stable five-membered chelate ring.
Transition Metal Complexes: Transition metals such as copper(II), nickel(II), and cobalt(II) readily form complexes with N,O-bidentate ligands. nih.govmdpi.comcore.ac.uk It is anticipated that this compound would act as a bidentate ligand, coordinating to these metal ions to form complexes. The stoichiometry of these complexes (e.g., metal-to-ligand ratio) and the resulting coordination geometry (e.g., octahedral, tetrahedral, or square planar) would depend on the specific metal ion, its oxidation state, and the reaction conditions. core.ac.uk For example, a metal ion like Co(II) might form a tetrahedral complex with two ligands, [Co(L)₂]²⁺, or an octahedral complex with three ligands, [Co(L)₃]²⁺, or an octahedral complex with two ligands and two solvent/anion molecules, [Co(L)₂(X)₂].
f-Block Metal Complexes: The f-block elements, which include the lanthanide series, also form coordination complexes, although their coordination chemistry can be more varied in terms of coordination numbers and geometries. rsc.orgrsc.orgmdpi.com Research has shown that ligands containing ether and amine functionalities can form stable complexes with f-block metals. The coordination of this compound to lanthanide ions (e.g., Eu³⁺, Tb³⁺) could lead to the formation of luminescent materials, as the organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelength. rsc.orgnih.gov
Table 5: Potential Metal Complexes with this compound (L) as a Ligand
| Metal Ion | Metal Block | Potential Complex Formula | Anticipated Coordination Geometry |
|---|---|---|---|
| Copper(II) | Transition Metal | [Cu(L)₂]²⁺ | Distorted Octahedral or Square Planar |
| Nickel(II) | Transition Metal | [Ni(L)₃]²⁺ | Octahedral |
| Cobalt(II) | Transition Metal | [Co(L)₂]²⁺ | Tetrahedral |
| Europium(III) | f-Block (Lanthanide) | [Eu(L)₃(NO₃)₃] | High coordination number (e.g., 8 or 9) |
Advanced Applications in Chemical Synthesis and Research
Role as a Versatile Chemical Building Block
n-Ethyl-2-phenoxyethanamine is recognized as a valuable building block in organic synthesis. Its structure, which combines an aromatic ether linkage with a flexible and reactive secondary amine, allows for a wide range of chemical transformations. This makes it an attractive starting material or intermediate for the synthesis of diverse and complex molecular structures. The phenoxy group can be functionalized through electrophilic aromatic substitution, while the secondary amine provides a nucleophilic center for reactions such as alkylation, acylation, and arylation, enabling the extension of the molecular framework in multiple directions.
The incorporation of the this compound scaffold is a strategic approach in the assembly of complex molecules. While direct, specific examples of its use in the total synthesis of highly complex natural products are not extensively documented in publicly available literature, the broader class of phenoxyethylamines is instrumental in constructing key structural motifs. For instance, the phenoxyethylamine core is a common feature in a variety of biologically active compounds. The synthesis of such molecules often involves the initial preparation of a phenoxyethylamine derivative, which is then elaborated through a series of chemical steps to arrive at the final complex target. The ethyl group on the nitrogen atom in this compound offers a specific point of structural variation compared to its parent compound, 2-phenoxyethylamine (B128699), allowing for the fine-tuning of steric and electronic properties of the final molecule.
Recent advancements in computer-aided synthesis planning have highlighted the importance of foundational building blocks like phenoxyethylamines. For example, machine learning frameworks for retrosynthetic analysis have utilized 2-phenoxyethanamine as a target molecule to validate their ability to predict efficient synthetic pathways. researchgate.net This underscores the significance of this class of compounds as key intermediates in the logical deconstruction and subsequent laboratory synthesis of more elaborate structures. researchgate.net
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. scirp.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. scirp.org The amine functionality of this compound makes it a suitable component for certain types of MCRs, such as the Ugi and Passerini reactions, which typically involve an amine, a carbonyl compound, an isocyanide, and, in the case of the Ugi reaction, a carboxylic acid. organic-chemistry.org
While specific studies detailing the use of this compound in the development of novel MCRs are not prevalent, the participation of primary and secondary amines is fundamental to these processes. The general mechanism of the Ugi reaction, for example, involves the initial formation of an imine from the condensation of an amine and an aldehyde. organic-chemistry.org this compound could theoretically serve as the amine component in such a reaction, leading to the formation of complex α-aminoacyl amide derivatives bearing the N-ethyl-N-(2-phenoxyethyl) moiety. The exploration of amines like this compound in MCRs could lead to the discovery of novel scaffolds with potential applications in medicinal chemistry and materials science.
Intermediate in Complex Molecular Architectures
Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis
The phenoxyethylamine skeleton is a well-established pharmacophore and a key structural element in a number of agrochemicals. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of these active compounds.
In the realm of pharmaceuticals, derivatives of phenoxyethylamine have been investigated for a wide range of biological activities. A notable example is the development of new antituberculosis agents. In one study, a series of imidazo[1,2-a]pyridine (B132010) carboxamides were synthesized, where various substituted 2-phenoxyethanamines were used as key building blocks. baranlab.org These compounds were designed as analogs of known antitubercular drugs, and several of the synthesized molecules exhibited potent activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. baranlab.org The synthesis of the required phenoxyethylamine intermediates involved the reaction of a substituted phenol (B47542) with N-(2-hydroxyethyl)phthalimide, followed by deprotection to yield the primary amine, which could then be further functionalized. baranlab.org This highlights the utility of the phenoxyethylamine scaffold in generating novel drug candidates.
| Intermediate | Target Compound Class | Therapeutic Area | Reference |
| Substituted 2-phenoxyethanamines | Imidazo[1,2-a]pyridine carboxamides | Antituberculosis | baranlab.org |
| N-(phenoxyalkyl)piperazines | Piperazine derivatives | CNS disorders (anxiolytic, antidepressant) | researchgate.net |
In agrochemical research, the phenoxypyridine structure, a bioisostere of diphenyl ether, is a common scaffold in many commercial pesticides. nih.gov The synthesis of these compounds often involves the coupling of a substituted phenol with a pyridine (B92270) ring system. While not a direct precursor, the chemical principles involved in the synthesis of phenoxyethylamine derivatives are applicable to the construction of these agrochemical scaffolds. For instance, novel 1,2,4-triazole (B32235) derivatives containing a phenoxy pyridinyl moiety have been synthesized and shown to possess significant fungicidal activity. nih.gov The development of such compounds relies on the strategic combination of different bioactive fragments, and phenoxy-containing building blocks are crucial in this process.
| Intermediate Fragment | Target Agrochemical Class | Bioactivity | Reference |
| Phenoxy pyridinyl | 1,2,4-triazole derivatives | Fungicidal | nih.gov |
| Phenoxypyridine | Pyrazole amides | Fungicidal, Insecticidal | nih.gov |
Research Tools in Synthetic Method Development
Beyond its role as a building block for specific target molecules, this compound and related compounds can also serve as valuable tools in the development of new synthetic methodologies. The predictable reactivity of the amine and the stability of the phenoxy ether linkage make it a suitable substrate for testing the scope and limitations of new chemical reactions.
For example, in the development of new catalytic systems for C-N bond formation, a common and fundamental transformation in organic synthesis, a simple and readily available amine like this compound could be used as a model substrate. Researchers could employ it to optimize reaction conditions, evaluate catalyst efficiency, and explore the tolerance of the reaction to the ether functional group.
Furthermore, the development of novel synthetic routes to complex molecules often involves the creation of new strategies for assembling molecular fragments. A machine learning-driven retrosynthesis tool, for instance, used 2-phenoxyethanamine as a case study to demonstrate its capability in predicting synthetic and enzymatic pathways. researchgate.net This illustrates how even simple derivatives of this class can be instrumental in advancing the tools available to synthetic chemists. researchgate.net While specific literature examples focusing on this compound as a research tool are limited, its properties make it an ideal candidate for such applications in the broader context of synthetic methodology development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
